2-oxo-3-(thiophen-3-yl)propanoic acid
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Overview
Description
2-oxo-3-(thiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H6O3S and a molecular weight of 170.19 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to a propanoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-oxo-3-(thiophen-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-oxo-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-3-(thiophen-3-yl)propanoic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
2-oxo-3-(thiophen-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-oxo-3-(thiophen-3-yl)propanoic acid can be compared with other similar compounds, such as:
2-oxo-3-(thiophen-2-yl)propanoic acid: This compound has the thiophene ring attached at the 2-position instead of the 3-position, leading to different chemical and biological properties.
3-(thiophen-3-yl)propanoic acid: Lacks the keto group, which significantly alters its reactivity and applications.
The unique structural features of this compound, particularly the presence of both a keto group and a thiophene ring, make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-oxo-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4H,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZMQDJRPDHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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